molecular formula C5H8N4O B2670171 2-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 297138-61-5

2-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B2670171
CAS No.: 297138-61-5
M. Wt: 140.146
InChI Key: IGHKIJOLIYQKOO-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)propanamide is a compound with the CAS Number: 297138-61-5 and a molecular weight of 140.14 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H8N4O . The InChI code for this compound is 1S/C5H8N4O/c1-4(5(6)10)9-3-7-2-8-9/h2-4H,1H3,(H2,6,10) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.397±0.06 g/cm3 . The compound also has an acidity coefficient (pKa) of 11.51±0.40 .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Tan, Lim, & Dolzhenko (2017) reports a new microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This method uses 5-amino-1,2,4-triazoles as a building block, essential for creating structurally diverse compounds in medicinal and agricultural chemistry.

Antimicrobial Activity

Research conducted by Kaushik & Luxmi (2017) synthesized a series of 2-(4-(hydroxyalkyl)-1H-1,2,3-triazol-1-yl)-N-substituted propanamides, displaying moderate to good antimicrobial potential against various bacterial and fungal cultures.

Broad Range of Biological Activities

The work of Ferreira et al. (2013) reviews the patents of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, underlining their importance in developing new drugs with diverse biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties.

Electrochemical Stability

Li et al. (2005) report that 1H-1,2,4-triazole enhances proton conduction in liquid electrolytes and polymer electrolyte membranes, with stability under fuel cell operating conditions.

Potential as Antitumor Agents

Reddy et al. (2010) synthesized N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides, highlighting their potential as antitumor agents, based on their structural elucidation.

Safety and Hazards

The safety information available for 2-(1H-1,2,4-triazol-1-yl)propanamide indicates that it carries the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Future research could focus on the potential of 1,2,4-triazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)propanamide, as anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-4(5(6)10)9-3-7-2-8-9/h2-4H,1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHKIJOLIYQKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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